

Application Notes and Protocols: Agar Disk Diffusion Assay for Diethanolamine Fusidate

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Compound of Interest

Compound Name: *Diethanolamine fusidate*

Cat. No.: *B123904*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethanolamine fusidate, a salt of the bacteriostatic antibiotic fusidic acid, inhibits bacterial protein synthesis by preventing the release of elongation factor G (EF-G) from the ribosome.[1][2] This unique mechanism of action results in no cross-resistance with other classes of antibiotics.[3] It is particularly effective against staphylococcal species, including methicillin-resistant *Staphylococcus aureus* (MRSA).[3][4][5] The agar disk diffusion assay, a standardized method for antimicrobial susceptibility testing, is a reliable technique to determine the in vitro susceptibility of bacteria to **diethanolamine fusidate**. [6][7] This document provides a detailed protocol for performing the agar disk diffusion assay with **diethanolamine fusidate**, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][8][9][10]

Quantitative Data Summary

The following tables summarize the standardized disk content, interpretive criteria for zone diameters, and quality control ranges for fusidic acid, which are applicable to **diethanolamine fusidate** susceptibility testing.

Table 1: Disk Content and Interpretive Zone Diameter Breakpoints for *Staphylococcus aureus*

Method	Disk Content	Zone Diameter (mm)	Reference
Susceptible	Intermediate		
Disk Diffusion	10 µg	≥22	20-21

Table 2: Quality Control Parameters for Disk Diffusion Assay

Quality Control Strain	Disk Content	Zone Diameter Range (mm)	Reference
Staphylococcus aureus ATCC® 25923™	10 µg	24 - 32	[1]

Experimental Protocols

This section details the methodology for performing the agar disk diffusion assay for **diethanolamine fusidate**.

Materials

- **Diethanolamine fusidate** disks (10 µg)
- Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm diameter, poured to a depth of 4 mm) [6]
- Pure, overnight culture of the test organism (e.g., *Staphylococcus aureus*)
- Sterile 0.85% saline
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Nephelometer or spectrophotometer (optional, for inoculum standardization)

- Incubator at $35 \pm 1^{\circ}\text{C}$ ^[7]^[11]
- Calipers or a ruler for measuring zone diameters
- Quality control strain (Staphylococcus aureus ATCC® 25923™)

Procedure

1. Inoculum Preparation

a. From a pure, overnight culture on non-selective agar, select 3-4 morphologically similar colonies. b. Suspend the colonies in sterile 0.85% saline. c. Vortex the suspension to create a uniform turbidity. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing against the standard in front of a Wickerham card or more accurately using a nephelometer. A 0.5 McFarland standard is equivalent to approximately $1-2 \times 10^8$ CFU/mL.^[6] e. The standardized inoculum should be used within 15 minutes of preparation, and no later than 60 minutes.^[12]

2. Inoculation of the Agar Plate

a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.^[6] c. Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.^[6] d. Allow the plate to dry for at least 3-5 minutes, but no more than 15 minutes, before applying the antibiotic disks.^[6]

3. Application of Antimicrobial Disks

a. Aseptically apply a 10 µg **diethanolamine fusidate** disk to the surface of the inoculated MHA plate. b. If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones. c. Gently press each disk with sterile forceps to ensure complete contact with the agar surface. d. The plates must be placed in the incubator within 15 minutes of disk application.^[7]

4. Incubation

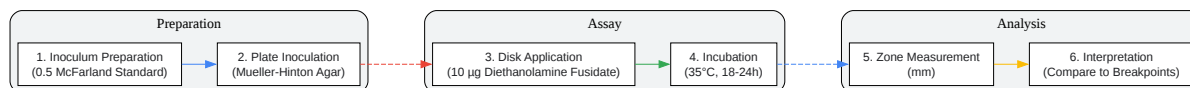
a. Invert the plates and incubate at $35 \pm 1^\circ\text{C}$ for 18 ± 2 hours in ambient air.[7]

5. Reading and Interpretation of Results

a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler. b. The zone should be read from the back of the plate against a dark background. c. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the breakpoints listed in Table 1. d. Concurrently, test the quality control strain (*S. aureus* ATCC® 25923™). The zone of inhibition for the QC strain should fall within the acceptable range specified in Table 2 to validate the test results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the agar disk diffusion assay protocol for **diethanolamine fusidate**.



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Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.

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